Technical Guide: 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in Targeted Protein Degradation
Technical Guide: 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in Targeted Protein Degradation
Technical Guide: 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure and the presence of a reactive bromine atom make it an attractive scaffold for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of the compound's properties, synthesis, and its application as a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs).
Compound Identification and Properties
Multiple CAS numbers have been associated with 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, often differing based on the salt form. It is crucial for researchers to note the specific form they are working with.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine | 903130-08-5 | C5H7BrN4 | 203.04 (free base) | Often supplied as the hydrochloride salt. |
| 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine HCl | 1172057-73-6 | C5H8BrClN4 | 239.50 | Hydrochloride salt.[1] |
Physicochemical Properties (Predicted)
| Property | Value | Source |
| XlogP | -0.4 | PubChem[4] |
| Monoisotopic Mass | 201.98541 Da | PubChem[4] |
Application in Targeted Protein Degradation: PROTACs
The primary application of 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine in modern drug discovery is as a synthetic intermediate for PROTACs.[1] PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.
The PROTAC Mechanism
PROTACs function by simultaneously binding to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The 3-bromo-triazolopyrazine moiety can be functionalized to serve as a linker or as part of the ligand for either the POI or the E3 ligase.
Signaling Pathway of a Generic PROTAC
The following diagram illustrates the catalytic cycle of a PROTAC, a key concept for understanding the application of 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine in this context.
Caption: General mechanism of action for a PROTAC.
Experimental Protocols
While a specific, detailed protocol for the synthesis of a PROTAC utilizing 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is proprietary and found within patent literature, a general synthetic workflow can be inferred from the synthesis of related triazolopyrazine compounds. The synthesis of the core structure is often a multi-step process.
General Synthesis of the Triazolopyrazine Core
The synthesis of the related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, provides a template for the likely synthetic route. This process typically involves the reaction of a hydrazine derivative with a pyrazine precursor, followed by cyclization and hydrogenation steps.
A plausible synthetic workflow for incorporating the 3-bromo-triazolopyrazine building block into a PROTAC is outlined below.
Caption: General workflow for PROTAC synthesis.
Conclusion
3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is a key building block for the synthesis of PROTACs, a promising new class of therapeutics. Its utility lies in its pre-functionalized nature, allowing for efficient incorporation into the complex structures of these targeted protein degraders. Further research into novel PROTACs utilizing this scaffold is likely to yield new therapeutic candidates for a wide range of diseases. Researchers and drug development professionals should consider this compound a valuable tool in their arsenal for the development of next-generation medicines.

